molecular formula C11H15N3 B1451730 [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine CAS No. 1018557-80-6

[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine

Cat. No. B1451730
CAS RN: 1018557-80-6
M. Wt: 189.26 g/mol
InChI Key: IJMGUKQJKKMZSY-UHFFFAOYSA-N
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Description

“[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine” is a compound that belongs to the class of imidazo[1,5-a]pyridines . Imidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields such as optoelectronics, coordination chemistry, sensors, and chemical biology . Their compact shape along with remarkable photophysical properties make them suitable candidates as cell membrane probes .


Synthesis Analysis

Imidazo[1,5-a]pyridine-based compounds can be synthesized according to a one-pot cyclization between an aromatic ketone and benzaldehyde in the presence of ammonium acetate and acetic acid . Another method involves the condensation of two molecules of pyridine-2-carboxaldehyde in the presence of MnCl2 and ammonium diethyldithiophosphate .


Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine compounds is characterized by a compact shape and remarkable photophysical properties . DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine compounds exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for the research and development of imidazo[1,5-a]pyridine compounds include further investigations on their use as fluorescent membrane probes . Their broad range of chemical and biological properties make them promising candidates for the development of new drugs .

properties

IUPAC Name

(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(2)11-13-9(7-12)10-5-3-4-6-14(10)11/h3-6,8H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMGUKQJKKMZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1C=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine
Reactant of Route 2
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine
Reactant of Route 3
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine
Reactant of Route 4
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[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine
Reactant of Route 5
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine
Reactant of Route 6
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine

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